molecular formula C8H6Br2 B13690477 1-Bromo-2-(1-bromovinyl)benzene

1-Bromo-2-(1-bromovinyl)benzene

Katalognummer: B13690477
Molekulargewicht: 261.94 g/mol
InChI-Schlüssel: FOCCJNHVZIGNFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(1-bromovinyl)benzene is an organic compound with the molecular formula C8H6Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a bromovinyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(1-bromovinyl)benzene can be synthesized through the bromination of styrene derivatives. One common method involves the addition of bromine to styrene in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the product. The reaction conditions, such as temperature and solvent choice, are optimized to minimize side reactions and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-(1-bromovinyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted benzene derivatives.

    Addition Reactions: The double bond in the bromovinyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihaloalkanes.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkenes or alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.

    Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2) are used under acidic or neutral conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific conditions.

Major Products Formed:

    Substitution Reactions: Substituted benzene derivatives.

    Addition Reactions: Dihaloalkanes.

    Oxidation and Reduction Reactions: Epoxides, alkenes, or alkanes.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(1-bromovinyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(1-bromovinyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the double bond in the bromovinyl group are key reactive sites. The compound can form intermediates, such as carbocations or radicals, which then undergo further transformations to yield various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

    Bromobenzene: A simpler derivative with a single bromine atom on the benzene ring.

    1-Bromo-2-methylbenzene: A derivative with a bromine atom and a methyl group on the benzene ring.

    2-Bromostyrene: A compound with a bromine atom and a vinyl group on the benzene ring.

Uniqueness: 1-Bromo-2-(1-bromovinyl)benzene is unique due to the presence of both a bromine atom and a bromovinyl group on the benzene ring. This dual functionality allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions, such as substitution, addition, and oxidation, further enhances its versatility in chemical research and industrial applications.

Biologische Aktivität

1-Bromo-2-(1-bromovinyl)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, featuring two bromine substituents and a vinyl group, makes it a valuable candidate for various biochemical studies and applications in medicinal chemistry. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C8H6Br2
  • Molecular Weight : 276.95 g/mol
  • IUPAC Name : this compound

The compound's structure can be represented as follows:

Br C6H4C=C(Br)H\text{Br C}_6\text{H}_4-\text{C}=\text{C}(\text{Br})-\text{H}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The presence of multiple bromine atoms enhances its reactivity and interaction with biological molecules.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of brominated compounds, including this compound. The following table summarizes findings related to its antibacterial effects against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli32 µg/mL64 µg/mL
Staphylococcus aureus16 µg/mL32 µg/mL
Bacillus subtilis64 µg/mL128 µg/mL
Salmonella Enteritidis128 µg/mL>256 µg/mL

These results indicate that the compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have suggested potential anticancer activities. Research has shown that brominated compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.

Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis at concentrations as low as 10 µM after 24 hours of exposure.

The biological activity of this compound is believed to be mediated through its ability to interact with cellular targets such as enzymes and receptors. The bromine atoms may facilitate binding to nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition of key biological pathways.

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions involving bromination and vinylation processes. Its applications extend beyond medicinal chemistry into fields such as material science, where it serves as a precursor for more complex organic compounds.

Eigenschaften

Molekularformel

C8H6Br2

Molekulargewicht

261.94 g/mol

IUPAC-Name

1-bromo-2-(1-bromoethenyl)benzene

InChI

InChI=1S/C8H6Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-5H,1H2

InChI-Schlüssel

FOCCJNHVZIGNFM-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1=CC=CC=C1Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.